molecular formula C9H11N3O B1403346 6-Ethoxy-1H-indazol-3-ylamine CAS No. 1394067-63-0

6-Ethoxy-1H-indazol-3-ylamine

Cat. No.: B1403346
CAS No.: 1394067-63-0
M. Wt: 177.2 g/mol
InChI Key: FENSIVQLZNKXRC-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-indazol-3-ylamine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an indazole core with an ethoxy group at the 6-position and an amine group at the 3-position, making it a versatile scaffold for various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

6-Ethoxy-1H-indazol-3-ylamine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as FGFR1 (Fibroblast Growth Factor Receptor 1), exhibiting good enzymatic inhibition with an IC50 value of 15.0 nM . This interaction is crucial as FGFR1 is involved in various cellular processes, including cell growth and differentiation. The compound’s ability to inhibit FGFR1 suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has demonstrated significant effects on various types of cells. In studies involving human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), the compound exhibited promising inhibitory effects . It influences cell function by inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway . These effects highlight the compound’s potential in modulating cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of FGFR1, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound’s interaction with the p53/MDM2 pathway suggests its role in promoting apoptosis and inhibiting tumor growth . These molecular mechanisms underline the compound’s potential as an anticancer agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for comprehending its mode of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1H-indazol-3-ylamine typically involves the formation of the indazole core followed by functionalization at the 6 and 3 positions. One common method includes the cyclization of o-aminobenzonitriles with hydrazine under acidic conditions to form the indazole ring. Subsequent ethoxylation and amination steps are carried out to introduce the ethoxy and amine groups, respectively .

Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions to achieve high yields and purity. For example, copper-catalyzed N-arylation reactions can be employed to introduce the ethoxy group, while palladium-catalyzed amination reactions are used to attach the amine group .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-1H-indazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Ethoxy-1H-indazol-3-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 6-Ethoxy-1H-indazol-3-ylamine is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable scaffold for the development of new drugs and agrochemicals .

Properties

IUPAC Name

6-ethoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)11-12-9(7)10/h3-5H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSIVQLZNKXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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